6-Amino-4-hydroxyquinoline-2-carboxylic acid
Overview
Description
6-Amino-4-hydroxyquinoline-2-carboxylic acid , also known by its chemical formula C10H7N1O3 , is a heterocyclic compound with a fascinating double-ring structure. It consists of a benzene ring fused with a pyridine moiety, making it an essential segment of both natural and synthetic compounds. Quinoline, the parent compound, has versatile applications in industrial and medicinal fields .
Synthesis Analysis
Several synthesis protocols have been reported for constructing the quinoline scaffold. Notable classical methods include the Gould–Jacob , Friedländer , Pfitzinger , Skraup , Doebner von Miller , and Conrad-Limpach reactions. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to the functionalization of this scaffold .
Molecular Structure Analysis
The molecular formula of this compound reveals its composition: C10H7N1O3 . The compound’s structure combines an amino group, a hydroxy group, and a carboxylic acid group, resulting in its unique properties .
Chemical Reactions Analysis
While specific reactions involving this compound may vary, it can participate in various transformations, including acylation, amidation, and cyclization reactions. These reactions contribute to the synthesis of derivatives with potential biological and pharmaceutical activities .
Scientific Research Applications
Enantiopure Synthesis
6-Amino-4-hydroxyquinoline-2-carboxylic acid has been utilized in the synthesis of enantiopure compounds. For instance, the synthesis of enantiomeric 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which is useful in modulating nuclear receptors, including liver X receptor, employs a similar compound (Forró, Megyesi, Paál, & Fülöp, 2016).
Photolabile Protecting Group
It has been used in developing photolabile protecting groups for carboxylic acids. One such example is 8-bromo-7-hydroxyquinoline (BHQ), which shows greater photon quantum efficiency and sensitivity to multiphoton-induced photolysis for in vivo applications (Fedoryak & Dore, 2002).
Antibacterial and Antifungal Agents
This compound analogs, such as those with a pyrrole moiety, have been explored for their antibacterial properties. These compounds show potential as analogs to nalidixic acid (Corelli et al., 1983).
Metabolic Products
This compound is also studied as a metabolite in bacterial oxidation processes. For instance, 5-hydroxyquinoline-2-carboxylate is identified as a dead-end product in the oxidation of 5-aminonaphthalene-2-sulfonate by specific bacterial strains (Nörtemann et al., 1993).
Natural Products from Ephedra Species
Quinoline-2-carboxylic acid derivatives, including those structurally related to this compound, have been isolated from Ephedra species, indicating their presence in natural sources (Starratt & Caveney, 1996).
Antibacterial Activity of Derivatives
Derivatives of this compound, such as 7-trifluoromethyl-4-hydroxy quinoline-3-carboxylic acid, have been synthesized and evaluated for their antibacterial activity against various bacterial strains (Lingaiah et al., 2012).
Development of Potent 5HT1B Antagonists
Research has been conducted on developing potent 5HT1B antagonists using novel quinolone and quinoline-2-carboxylic acid amides. This illustrates the compound's potential in neuromodulation and psychiatric medication development (Horchler et al., 2007).
Ruthenium Detection
The compound has been used as a colorimetric reagent for detecting ruthenium, highlighting its utility in chemical analysis (Breckenridge & Singer, 1947).
Mechanism of Action
Target of Action
6-Amino-4-hydroxyquinoline-2-carboxylic acid is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry . Quinoline and its derivatives have been reported to have versatile applications in the fields of industrial and synthetic organic chemistry . .
Mode of Action
Quinoline derivatives have been reported to have diverse biological activities, including antimicrobial, anticancer, and antifungal effects . The interaction of this compound with its targets and the resulting changes would depend on the specific biological activity of the compound.
Biochemical Pathways
Quinoline derivatives have been reported to have a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Quinoline derivatives have been reported to have diverse biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
The synthesis of quinoline derivatives has been reported to involve various reaction protocols, suggesting that the action of these compounds may be influenced by environmental factors .
Properties
IUPAC Name |
6-amino-4-oxo-1H-quinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-4H,11H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEFSCNILAKRAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C=C(N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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